Amikacin - 37517-28-5

Amikacin

Catalog Number: EVT-259327
CAS Number: 37517-28-5
Molecular Formula: C22H43N5O13
Molecular Weight: 585.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. [] It is classified as a bactericidal antibiotic, meaning it kills bacteria rather than simply inhibiting their growth. [] In scientific research, amikacin serves as a valuable tool for studying bacterial resistance mechanisms, exploring novel drug delivery systems, and investigating the interplay between antibiotics and host cells.

Gentamicin

  • Relevance: Gentamicin is structurally similar to amikacin and belongs to the same class of antibiotics (aminoglycosides). Studies frequently report widespread cross-resistance between gentamicin and other aminoglycosides, highlighting the need for alternative treatment options like amikacin.

Tobramycin

    Isepamicin

    • Relevance: Isepamicin is a structurally related aminoglycoside to amikacin, both possessing potent antibacterial activity. Clinical trials have compared their efficacy and safety profiles, highlighting their overlapping yet distinct therapeutic niches.

    Kanamycin

    • Relevance: Kanamycin, like amikacin, is an aminoglycoside antibiotic, often used in multi-drug resistant tuberculosis (MDR-TB) treatment regimens. While both exhibit potent antibacterial activity, their penetration into tuberculosis lesions and overall clinical utility have been subjects of comparative research, with amikacin demonstrating potential advantages in specific contexts.

    Sisomicin

    • Relevance: Sisomicin is structurally related to amikacin and belongs to the same aminoglycoside class. Studies have investigated patterns of cross-resistance between sisomicin and other aminoglycosides like amikacin, revealing both shared and distinct resistance mechanisms.

    Streptomycin

    • Relevance: As an aminoglycoside, streptomycin shares a similar mechanism of action with amikacin, inhibiting bacterial protein synthesis by binding to the ribosome. Although both drugs are used in MDR-TB treatment, amikacin is often preferred due to its broader spectrum of activity and more favorable resistance profile.

    Aminosidine

    • Relevance: Similar to amikacin, aminosidine belongs to the aminoglycoside class of antibiotics. Studies comparing their activity against clinical isolates have demonstrated amikacin's greater efficacy against certain bacterial species, particularly Pseudomonas aeruginosa.

    Netilmicin

    • Relevance: Netilmicin, similar to amikacin, is an aminoglycoside antibiotic. Research has explored resistance mechanisms to netilmicin in Pseudomonas aeruginosa, revealing instances where strains resistant to netilmicin remain susceptible to amikacin, suggesting a potential role for amikacin in managing infections caused by netilmicin-resistant strains.
    Source and Classification

    Amikacin is derived from kanamycin A through a process of acylation. It belongs to the class of aminoglycoside antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis. Amikacin is particularly effective against various Gram-negative bacteria, including those resistant to other aminoglycosides like gentamicin and tobramycin. It is commonly used in clinical settings for treating severe infections caused by organisms such as Pseudomonas aeruginosa and Acinetobacter baumannii .

    Synthesis Analysis

    The synthesis of amikacin involves several steps starting from kanamycin A. The process typically includes:

    1. Protection of Functional Groups: The amino groups at positions 3 and 6' of kanamycin A are protected using various acyl groups (e.g., benzyloxycarbonyl).
    2. Acylation Reaction: The protected kanamycin A undergoes acylation at the C-1 amino group with the l-(-)-γ-amino-α-hydroxybutyryl side chain. This step is crucial for forming amikacin.
    3. Deprotection: After acylation, the protecting groups are removed through hydrogenation or other methods.
    4. Purification: The crude product is purified using chromatography techniques to yield pure amikacin.

    Recent patents have described novel methods to improve yields and reduce costs by optimizing reaction conditions and using less expensive solvents . For instance, one method emphasizes the use of water as the sole solvent during acylation to enhance selectivity and yield.

    Molecular Structure Analysis

    The molecular formula of amikacin is C22H43N5O13C_{22}H_{43}N_{5}O_{13} with a molecular weight of approximately 585.6 g/mol . Its structure comprises:

    • Aminoglycoside Backbone: Characterized by a central deoxystreptamine moiety.
    • Acyl Side Chain: The l-(-)-γ-amino-α-hydroxybutyryl group attached at the C-1 position enhances its antibacterial activity.

    The three-dimensional conformation allows amikacin to effectively bind to bacterial ribosomes, which is critical for its function.

    Chemical Reactions Analysis

    Amikacin participates in various chemical reactions primarily related to its antibacterial activity:

    Mechanism of Action

    The primary mechanism of action for amikacin involves:

    • Ribosomal Binding: Amikacin binds to the 30S ribosomal subunit, interfering with tRNA binding at the acceptor site.
    • Protein Synthesis Disruption: This interference leads to incorrect reading of the genetic code, resulting in truncated or non-functional proteins .
    • Bactericidal Effect: Amikacin exhibits a bactericidal effect due to its ability to cause irreversible damage to bacterial cells when present at high concentrations.

    Additionally, it has been suggested that aminoglycosides may also generate reactive oxygen species that contribute to bacterial cell death.

    Physical and Chemical Properties Analysis

    Amikacin exhibits several notable physical and chemical properties:

    • Solubility: It is soluble in water but poorly absorbed when administered orally; thus, it is typically given via intramuscular or intravenous routes.
    • Stability: Amikacin is stable under acidic conditions but can degrade in alkaline environments.
    • Protein Binding: It has low protein binding (<10%), which allows for higher free drug concentrations in circulation .
    • Half-Life: The elimination half-life varies based on renal function but typically ranges from 2 to 4 hours in individuals with normal renal function.
    Applications

    Amikacin has several important applications in medicine:

    1. Treatment of Infections: It is primarily used for serious infections caused by multi-drug resistant Gram-negative bacteria.
    2. Tuberculosis Management: Amikacin is sometimes used as part of combination therapy for drug-resistant tuberculosis strains.
    3. Research Applications: Due to its unique mechanism of action, amikacin serves as a model compound for studying antibiotic resistance mechanisms and developing new antimicrobial agents .
    Introduction to Amikacin

    Historical Development and Clinical Adoption of Semisynthetic Aminoglycosides

    The discovery of amikacin emerged as a direct response to the escalating prevalence of enzymatic antibiotic resistance in the 1960s–1970s. Researchers at the Japanese pharmaceutical company Sankyo (now Daiichi Sankyo) first synthesized amikacin in 1972 through targeted modification of kanamycin A, aiming to create a molecule refractory to common aminoglycoside-modifying enzymes (AMEs) [1] [5]. This innovation occurred during a critical period when resistance to gentamicin, tobramycin, and kanamycin increasingly compromised therapeutic options for severe Gram-negative infections.

    Amikacin received United States Food and Drug Administration approval in 1984 and entered clinical use shortly thereafter in the United Kingdom and other countries [1] [9]. Its adoption marked a paradigm shift in managing nosocomial infections caused by Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacteriaceae species resistant to earlier aminoglycosides. The strategic timing of amikacin’s introduction coincided with the emergence of multidrug-resistant tuberculosis (MDR-TB), positioning it as a critical second-line agent against Mycobacterium tuberculosis complex strains resistant to isoniazid and rifampicin [5] [8] [9].

    Table 1: Key Milestones in Semisynthetic Aminoglycoside Development

    YearEventSignificance
    1971Amikacin patentedStructural innovation: AHB side chain addition to kanamycin A backbone
    1976Commercial introduction of amikacinFirst broad-spectrum aminoglycoside refractory to most modifying enzymes
    1984FDA approval (United States)Formal adoption for Gram-negative sepsis and complex infections
    2018Liposomal amikacin inhalation suspension FDA approvalNovel delivery for Mycobacterium avium complex lung disease

    The semisynthetic approach pioneered with amikacin catalyzed subsequent developments, including isepamicin (1988) and plazomicin (approved 2018), though amikacin remains the most widely utilized globally [5] [9]. Its inclusion on the World Health Organization’s List of Essential Medicines underscores its enduring therapeutic value in an era of escalating antimicrobial resistance [9].

    Structural Evolution from Kanamycin A to Amikacin

    Amikacin’s chemical designation is (2S)-4-Amino-N-[(2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxy-oxan-2-yl]oxy-3-hydroxy-cyclohexyl]-2-hydroxybutanamide (C₂₂H₄₃N₅O₁₃) [9]. Its core structure retains the 2-deoxystreptamine (2-DOS) ring characteristic of 4,6-disubstituted aminoglycosides, shared with kanamycin A. The critical structural innovation is the covalent attachment of the L-(−)-γ-amino-α-hydroxybutyryl (AHB) side chain to the N1 amino group of the 2-DOS ring via an amide linkage [5] [7] [9].

    Figure 1: Structural Comparison of Kanamycin A and Amikacin

    Kanamycin A: 2-DOS ring linked to:  - 6-amino-6-deoxy-D-glucose (Ring I) at 4-position  - 3-amino-3-deoxy-D-glucose (Ring II) at 6-position  Amikacin: Kanamycin A +  - AHB moiety at N1 of 2-DOS  

    This singular modification confers profound biochemical advantages:

    • Steric Hindrance: The AHB side chain projects into the catalytic pocket of many aminoglycoside-modifying enzymes—particularly aminoglycoside phosphotransferases (APH(3′)-IIIa) and nucleotidyltransferases—physically obstructing access to hydroxyl and amino groups targeted for modification [2] [5].
    • Binding Affinity Enhancement: X-ray crystallography and cryo-electron microscopy studies reveal that the AHB moiety forms additional hydrogen bonds within the ribosomal decoding center (16S rRNA helix h44). Specifically, the AHB hydroxyl group interacts with G1491 (Escherichia coli numbering), while its amino group contacts the phosphate backbone of A1493 [7]. These interactions stabilize amikacin’s binding beyond that achievable by kanamycin A.
    • Altered Molecular Recognition: Directed evolution experiments demonstrate that while APH(3′)-IIIa can develop mutations enhancing amikacin phosphorylation (increasing catalytic efficiency kcat/KM 19-fold), these mutations impose a four-fold fitness cost on bacteria, disfavoring their clinical emergence [2] [4].

    Consequently, amikacin maintains potent activity against many bacterial strains expressing resistance to gentamicin, tobramycin, and kanamycin. Its minimal inhibitory concentrations (MICs) typically remain low against Enterobacteriaceae (0.5–8 μg/mL) and Pseudomonas aeruginosa (1–16 μg/mL), even where resistance to other aminoglycosides is prevalent [3] [5] [9].

    Global Significance in Multidrug-Resistant Infection Management

    Amikacin’s resilience against enzymatic inactivation solidifies its role as a critical agent for multidrug-resistant (MDR) Gram-negative infections. Its clinical significance manifests across several domains:

    • Gram-negative Bacilli: Amikacin exhibits reliable activity against MDR Pseudomonas aeruginosa, extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae, carbapenem-resistant Acinetobacter baumannii, and Enterobacter spp. [1] [3] [9]. Surveillance data frequently shows susceptibility rates exceeding 80–90% for these pathogens in regions with high resistance to other aminoglycosides [10]. Notably, its concentration-dependent bactericidal activity synergizes with β-lactams (e.g., carbapenems, piperacillin-tazobactam) or fluoroquinolones for severe sepsis and febrile neutropenia [3] [9].

    • Mycobacterial Infections: Amikacin forms a backbone of second-line regimens for MDR-TB. The World Health Organization historically classified it as a Group B drug (injectable agent), acknowledging its bactericidal effect against actively replicating Mycobacterium tuberculosis. Recent studies confirm efficacy even at lower doses (8–10 mg/kg) when therapeutic drug monitoring targets a peak concentration/MIC ratio >25–30, achieving culture conversion within one month in 84% of patients [8] [9]. It also remains vital for treating non-tuberculous mycobacterial (NTM) infections caused by Mycobacterium avium complex, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum [3] [9].

    • Novel Formulations: The 2018 approval of liposomal amikacin for inhalation (Arikayce®) exemplifies amikacin’s evolving significance. This formulation delivers high drug concentrations directly to lung alveoli, overcoming systemic toxicity barriers for chronic Mycobacterium avium complex infections. In phase III trials, liposomal amikacin plus background regimen tripled culture conversion rates versus background regimen alone (29% vs. 9%) at six months [6] [9].

    Table 2: Amikacin Resistance Mechanisms and Clinical Prevalence

    Resistance MechanismPrimary EnzymesImpact on AmikacinClinical Prevalence
    Aminoglycoside AcetyltransferasesAAC(6')-IbHigh-level resistanceCommon (esp. in Enterobacteriaceae)
    Aminoglycoside PhosphotransferasesAPH(3′)-IIIa, APH(2'')-IaVariable (lower than other aminoglycosides)Moderate
    Aminoglycoside NucleotidyltransferasesANT(4')-IIaMinimal effectLow
    16S rRNA MethyltransferasesArmA, RmtB, RmtCHigh-level class-wide resistanceIncreasing in Pseudomonas/Acinetobacter
    Efflux Pumps/Reduced UptakeMexXY-OprM (Pseudomonas)Moderate MIC elevationVariable

    Despite rising resistance via 16S rRNA methyltransferases (e.g., ArmA, RmtB) which confer high-level resistance to all aminoglycosides, amikacin retains broader utility than older agents. Its strategic use—guided by susceptibility testing and therapeutic drug monitoring—remains essential in antimicrobial stewardship programs combating MDR pathogens worldwide [5] [8] [10]. Ongoing research explores amikacin derivatives and potentiators (e.g., efflux pump inhibitors) to extend its clinical lifespan against increasingly resistant bacteria [6].

    Properties

    CAS Number

    37517-28-5

    Product Name

    Amikacin

    IUPAC Name

    (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide

    Molecular Formula

    C22H43N5O13

    Molecular Weight

    585.6 g/mol

    InChI

    InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1

    InChI Key

    LKCWBDHBTVXHDL-RMDFUYIESA-N

    SMILES

    C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

    Solubility

    In water, 1.85X10+5 mg/L at 25 °C
    4.97e+01 g/L

    Synonyms

    A.M.K
    Amikacin
    Amikacin Sulfate
    Amikacina Medical
    Amikacina Normon
    Amikafur
    Amikalem
    Amikason's
    Amikayect
    Amikin
    Amiklin
    Amukin
    BB K 8
    BB K8
    BB-K 8
    BB-K8
    BBK 8
    BBK8
    Biclin
    Biklin
    Gamikal
    Kanbine
    Medical, Amikacina
    Normon, Amikacina
    Oprad
    Sulfate, Amikacin
    Yectamid

    Canonical SMILES

    C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N

    Isomeric SMILES

    C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.